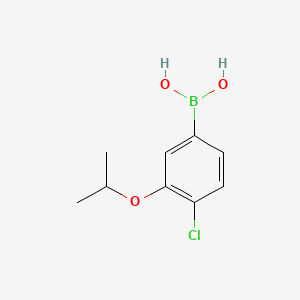

4-氯-3-异丙氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors . It is also used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones .

Synthesis Analysis

Boronic acids, including 4-Chloro-3-isopropoxyphenylboronic acid, are considered relatively simple and well-known to prepare . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

The molecular formula of 4-Chloro-3-isopropoxyphenylboronic acid is C9H12BClO3 . The InChIKey is PJBWTULFEPFOEB-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CC(=C(C=C1)OC©C)Cl)(O)O .Chemical Reactions Analysis

4-Chloro-3-isopropoxyphenylboronic acid is used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones . It is also used in Rhodium-catalyzed asymmetric arylation of alkenylheterocycles and Stereoselective and regioselective rhodium-catalyzed carbometalation of ynamides .Physical and Chemical Properties Analysis

The molecular weight of 4-Chloro-3-isopropoxyphenylboronic acid is 214.45 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 .科学研究应用

有机合成中的催化作用

苯硼酸及其衍生物如4-氯-3-异丙氧基苯硼酸在有机合成中具有重要应用,其中之一是在催化中的应用。芳基硼酸在Suzuki–Miyaura偶联反应中起着关键中间体的作用,这是形成碳-碳键的重要方法。这种反应对于构建复杂的有机分子至关重要,包括制药、农药和有机材料。例如,镍羟基络合物在镍催化的Suzuki–Miyaura偶联反应中作为中间体,突显了硼酸在增强这些催化过程效率中的作用(Christian, Müller, & Monfette, 2014)。

传感器和检测系统

苯硼酸也被用于设计传感器和检测系统,因为它们能够以pH依赖的方式结合二醇。这种特性使它们适用于检测糖类和其他生物分子。例如,对硼酸衍生物的荧光猝灭进行了研究,表明它们在创建用于生物和环境监测的敏感和选择性传感器方面具有潜力。苯硼酸与二醇的特定相互作用构成了荧光猝灭机制,这对于设计有效的传感材料至关重要(Geethanjali, Nagaraja, & Melavanki, 2015)。

生物共轭和药物传递

在生物共轭领域,苯硼酸为将生物分子连接到各种基质提供了多功能平台。这种应用在药物传递系统中特别有用,其中药物的受控释放至关重要。在稀释的中性水溶液中快速形成稳定的硼-氮杂环化合物展示了硼酸在生物正交偶联反应中的潜力,使治疗剂能够与具有高特异性的靶向分子或载体在生理兼容条件下结合(Dilek, Lei, Mukherjee, & Bane, 2015)。

环境修复

苯硼酸的一个新领域应用是在环境修复中,它们可以用于制备用于吸附和去除污染物的材料。一项关于具有硼酸亲和力的硼吸附磁性材料的研究突显了苯硼酸在解决环境挑战(如硼污染)中的用途。这种材料具有高吸附能力,并且可以轻松回收,显示出在水处理和污染控制方面具有实际应用前景(Zhang, Li, Zhao, Li, Sun, Li, & Lu, 2021)。

作用机制

Target of Action

The primary target of 4-Chloro-3-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making the compound a valuable tool in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, contribute to the success of the compound’s action . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .

: Selection of boron reagents for Suzuki–Miyaura coupling : 3-Chloro-4-isopropoxyphenylboronic acid - Ambeed

安全和危害

生化分析

Biochemical Properties

4-Chloro-3-isopropoxyphenylboronic acid is used as a reactant in the preparation of alkyl and aryl quinones via silver nitrate-catalyzed coupling with quinones . It also participates in rhodium-catalyzed asymmetric arylation of alkenylheterocycles and stereoselective and regioselective rhodium-catalyzed carbometalation of ynamides

Cellular Effects

For instance, some boronic acids are used as inhibitors of serine protease and kinase enzymes, which play roles in the growth, progression, and metastasis of tumor cells .

Molecular Mechanism

The molecular mechanism of 4-Chloro-3-isopropoxyphenylboronic acid is primarily understood in the context of its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid moiety of the compound is involved in transmetalation, a process where it is transferred from boron to palladium .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura coupling reaction .

属性

IUPAC Name |

(4-chloro-3-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPHNQXYVBXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681671 |

Source

|

| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-35-6 |

Source

|

| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)

![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)

![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)

![(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--oxovanadium (2/1)](/img/structure/B594714.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)